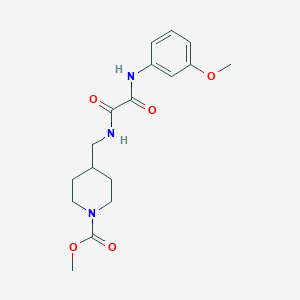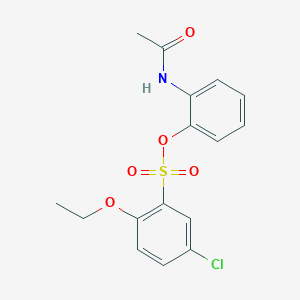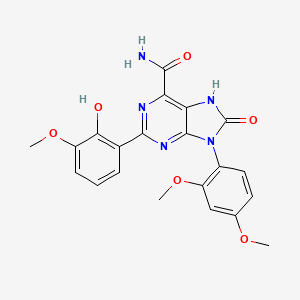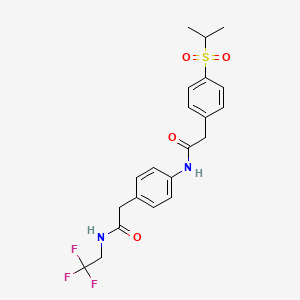
Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Imidazole, another heterocyclic compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Applications De Recherche Scientifique
Neuroprotective Applications
This compound has shown potential in the field of neuroprotection, which is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The derivatives of this compound can be designed to reduce neuronal death and restore neuronal function, thereby slowing disease progression in conditions like Alzheimer’s disease, Parkinson’s disease, and others.
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant for managing chronic inflammation in the nervous system, which can lead to neurodegeneration . By inhibiting key inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha, this compound can help in reducing inflammation-related neuronal damage.
Synthesis of Novel Triazole-Pyrimidine Hybrids
The compound serves as a precursor in the synthesis of novel triazole-pyrimidine hybrids, which have been evaluated for their neuroprotective and anti-neuroinflammatory activities . These hybrids are promising candidates for developing new treatments for various neurological disorders.
Antiviral and Anticancer Activity
Pyrimidine and its derivatives, which can be synthesized using this compound, have been proven to possess antiviral and anticancer activities . This opens up avenues for research into new drugs that can effectively combat viruses and cancer cells.
Antioxidant and Antimicrobial Activity
The compound’s derivatives also exhibit antioxidant and antimicrobial activities, making them useful in the development of treatments for oxidative stress-related diseases and infections .
Drug Discovery and Organic Synthesis
As a versatile building block, this compound is valuable in drug discovery and modern organic synthesis. It can lead to the preparation of active pharmaceutical ingredients and bioactive molecules, which are essential in creating new medications .
Pharmacological Applications
Piperidine derivatives, including this compound, are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry due to their wide range of pharmacological applications .
Formation of Various Piperidine Derivatives
The compound is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, which are crucial for designing drugs and are present in alkaloids .
Each of these applications demonstrates the compound’s versatility and potential in advancing scientific research and pharmaceutical development. The ongoing studies and experiments in these areas are likely to yield significant breakthroughs in the future.
Glycine Transporter 1 Inhibitor
This compound has been utilized in the design of potent glycine transporter 1 (GlyT1) inhibitors. These inhibitors can enhance the inhibitory activity of GlyT1, which is a promising approach for the treatment of schizophrenia. By increasing glycine levels, they can improve the symptoms of schizophrenia without causing undesirable central nervous system side effects .
Synthesis of Biologically Active Piperidines
Recent advances in the synthesis of piperidine derivatives have highlighted their importance in drug design. The compound can be used to synthesize biologically active piperidines, which are crucial for the development of new pharmaceuticals .
Development of Dual Inhibitors for Cancer Treatment
The compound has been involved in the design of dual inhibitors targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in the treatment of certain types of cancer .
Synthesis of Piperidinones
Piperidinones are a class of organic compounds that can be synthesized using this compound. They have various pharmacological applications, including anti-inflammatory and analgesic properties .
Mécanisme D'action
While specific information on the mechanism of action for “Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” was not found, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action.
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[[2-(3-methoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-24-14-5-3-4-13(10-14)19-16(22)15(21)18-11-12-6-8-20(9-7-12)17(23)25-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXHVJQZBGKMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2449151.png)

![ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2449154.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2449155.png)
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2449156.png)
![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2449159.png)



![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)


![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)